molecular formula C21H16N2O7S B5131105 2-[(3-Ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid

2-[(3-Ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid

Cat. No.: B5131105
M. Wt: 440.4 g/mol
InChI Key: TWHILJWAHSKUGX-UHFFFAOYSA-N
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Description

2-[(3-Ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid is a complex organic compound with a molecular formula of C21H17NO5S This compound is characterized by the presence of a thiophene ring, a nitrobenzoic acid moiety, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification, where the thiophene derivative reacts with ethyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Carbamoyl Group: The carbamoyl group is formed by reacting the ethoxycarbonyl thiophene derivative with an amine, followed by acylation with a suitable acyl chloride.

    Nitration of Benzoic Acid: The nitrobenzoic acid moiety is introduced through nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The final step involves coupling the nitrobenzoic acid derivative with the thiophene derivative under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Amide or ester derivatives.

Scientific Research Applications

2-[(3-Ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoluminescent materials.

Mechanism of Action

The mechanism of action of 2-[(3-Ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]benzoic acid: Lacks the nitro group, leading to different chemical and biological properties.

    2-[(3-Methoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group, affecting its reactivity and solubility.

    2-[(3-Ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid: Contains a methyl group on the thiophene ring, influencing its steric and electronic properties.

Uniqueness

2-[(3-Ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid is unique due to the combination of its structural features, including the ethoxycarbonyl group, phenyl-substituted thiophene ring, and nitrobenzoic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

2-[(3-ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O7S/c1-2-30-21(27)17-14(12-7-4-3-5-8-12)11-31-19(17)22-18(24)13-9-6-10-15(23(28)29)16(13)20(25)26/h3-11H,2H2,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHILJWAHSKUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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